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molecular formula C17H9ClF3NO2 B8418380 6-chloro-4-(2-phenylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

6-chloro-4-(2-phenylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No. B8418380
M. Wt: 351.7 g/mol
InChI Key: DRPGAFHTQXUJMY-UHFFFAOYSA-N
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Patent
US05519021

Procedure details

A solution of 2-(2-amino-5-chlorophenyl)-4-phenyl-1,1,1-trifluoro-3-butyn-2-ol (2.0 g, 6.1 mmol) and 11.0 g (12.0 mmol) of 1,1'-carbonyldiimidazole in 300 mL of dry THF was stirred under argon at 55° C. for 24 hours. The solvent was removed on a rotary evaporator and the residue was partitioned between 200 mL of ether and 400 mL of water. The layers were separated and the aqueous extracted once more with ether. The combined ether extracts were washed with 2×200 mL 10% citric acid and then with brine before drying over MgSO4. Removal of the drying agent and solvent provided 1.5 g (70%) of the crude title compound as an oil. Trituration with ether-hexane afforded 875 mg of (±) 6-chloro-4-phenylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as a white solid, partial melt at 137°, clear at 147° C. 1H-NMR (CDCl3): δ6.92 (d, J=8 Hz, 1H), 7.30-7.49 (m, 4H), 7.58-7.65 (m, 3H), 8.99 (s, 1H).
Name
2-(2-amino-5-chlorophenyl)-4-phenyl-1,1,1-trifluoro-3-butyn-2-ol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([OH:22])([C:14]#[C:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]([F:13])([F:12])[F:11].[C:23](N1C=CN=C1)(N1C=CN=C1)=[O:24]>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:23](=[O:24])[O:22][C:9]([C:14]#[C:15][C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)([C:10]([F:13])([F:11])[F:12])[C:3]=2[CH:4]=1

Inputs

Step One
Name
2-(2-amino-5-chlorophenyl)-4-phenyl-1,1,1-trifluoro-3-butyn-2-ol
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)(C#CC1=CC=CC=C1)O
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 200 mL of ether and 400 mL of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted once more with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 2×200 mL 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine before drying over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent and solvent
CUSTOM
Type
CUSTOM
Details
provided 1.5 g (70%) of the crude title compound as an oil

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC2=C(C(OC(N2)=O)(C(F)(F)F)C#CC2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 875 mg
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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